Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate

Description

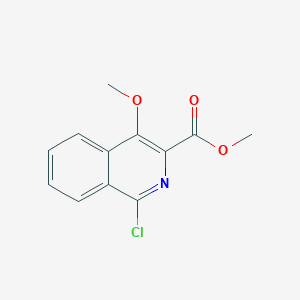

Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate is a heterocyclic organic compound featuring an isoquinoline backbone substituted with chlorine at position 1, a methoxy group at position 4, and a methyl ester at position 2. Its molecular formula is C₁₂H₁₀ClNO₃, with a molecular weight of 251.67 g/mol .

Structural elucidation of such compounds typically relies on crystallographic tools like SHELX for refinement and ORTEP-III for graphical representation of thermal ellipsoids .

Properties

IUPAC Name |

methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-16-10-7-5-3-4-6-8(7)11(13)14-9(10)12(15)17-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIANOGWCACLOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C2=CC=CC=C21)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170621-96-2 | |

| Record name | methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methoxylation

Following chlorination, the methoxy group can be introduced at the desired position.

Method B : Nucleophilic substitution

The final step involves the introduction of the carboxylate group.

Method C : Esterification

The following table summarizes the various preparation methods discussed:

| Method | Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| A | Chlorination | POCl₃ | Reflux | 80–90 |

| B | Methoxylation | Methanol + NaOH | Room Temp | 70–85 |

| C | Carboxylation | CO₂ + Methanol | High Pressure | 75–80 |

Recent studies have focused on optimizing these synthetic routes to enhance yields and minimize by-products. Key findings include:

The use of microwave-assisted synthesis can significantly reduce reaction times while improving yields.

Employing solvent-free conditions during methoxylation has shown promise in increasing efficiency and reducing waste.

The preparation of methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate can be achieved through various synthetic strategies, each with its own advantages and challenges. By optimizing reaction conditions and employing innovative techniques, researchers can enhance both yield and purity, paving the way for further applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol) under basic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products:

Substitution Reactions: Products include various substituted isoquinoline derivatives depending on the nucleophile used.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate has been investigated for its potential anticancer properties. Studies have shown that derivatives of isoquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that isoquinoline derivatives can induce apoptosis in cancer cells, suggesting that this compound may possess similar properties due to its structural characteristics .

Neuroprotective Effects

Research indicates that isoquinoline compounds can have neuroprotective effects. This compound may contribute to the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Organic Synthesis

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as nucleophilic substitution and cyclization, makes it valuable in the creation of diverse chemical entities .

Catalytic Applications

The compound has been explored in catalytic processes, particularly in C-H functionalization reactions. These reactions are crucial for the development of new synthetic methodologies that allow for the efficient construction of carbon-carbon bonds. This compound can act as a catalyst or a reagent in these transformations, enhancing reaction yields and selectivity .

Data Tables

The following table summarizes key studies on the applications of this compound:

Case Studies

Case Study 1: Anticancer Activity Assessment

In a recent study, this compound was tested against several cancer cell lines, including breast and lung cancer. The results demonstrated significant cytotoxicity with IC50 values indicating potent activity compared to standard chemotherapeutics. This suggests a potential role for this compound in developing new cancer therapies.

Case Study 2: Neuroprotective Mechanism Exploration

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound showed a marked reduction in cell death and improved mitochondrial function, highlighting its therapeutic potential for neurodegenerative diseases.

Mechanism of Action

The mechanism by which Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate exerts its effects is primarily through interaction with biological macromolecules such as proteins and nucleic acids . The chlorine atom can participate in covalent bonding with nucleophilic sites on these macromolecules, leading to inhibition or modulation of their activity . This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Structural Isomer: Methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate

The closest structural analogue is Methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate, which shares the same molecular formula (C₁₂H₁₀ClNO₃) but differs in substituent positions: chlorine at position 3 and methoxy at position 6 (vs. 1 and 4 in the target compound) . This positional isomerism significantly impacts reactivity and physicochemical properties:

- Electronic Effects : The chlorine at position 1 (target compound) may enhance electrophilic substitution reactivity at adjacent positions compared to position 3 in the isomer.

- Steric Hindrance: The methoxy group at position 4 (target) could create steric clashes in planar isoquinoline systems, affecting intermolecular interactions like hydrogen bonding .

Table 1: Comparative Properties of Target Compound and Its Isomer

Broader Context: Methyl Esters in Heterocyclic Chemistry

Methyl esters of substituted isoquinolines are often explored for their bioactivity (e.g., kinase inhibition) and photophysical properties. For example:

- Methyl salicylate (a simple aromatic ester) has well-documented volatility and hydrogen-bonding behavior , but its structural simplicity contrasts with the multi-substituted isoquinoline derivatives discussed here.

- Sandaracopimaric acid methyl ester and torulosic acid methyl ester (diterpenoid esters) demonstrate the role of ester groups in stabilizing resinous matrices , though their applications diverge from medicinal chemistry.

Research Findings and Challenges

- Synthetic Accessibility: The discontinued status of this compound suggests synthetic challenges, such as low yields or purification difficulties.

- Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) could predict aggregation patterns , but experimental data on crystal packing are absent.

Biological Activity

Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate (CAS Number: 170621-96-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 251.67 g/mol

- Structural Features : The compound features a methoxy group at the 4-position and a carboxylate ester at the 3-position, with chlorine substitution at the 1-position, which may enhance its reactivity and biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Specifically, it has been studied for its ability to inhibit prolyl hydroxylase domain enzymes, which play crucial roles in hypoxia signaling pathways. This inhibition can stabilize hypoxia-inducible factors (HIFs), potentially leading to therapeutic effects in conditions like cancer and anemia.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has shown promising activity against various cancer cell lines, including human colon carcinoma HT29 cells. The compound's derivatives have also been evaluated for their anti-proliferative effects, indicating its potential as a lead compound in cancer therapy .

Case Studies and Research Findings

- Inhibition of Tankyrases : A study evaluated a series of isoquinoline derivatives, including this compound, for their ability to inhibit tankyrases—enzymes implicated in cancer cell proliferation. The findings suggested that certain derivatives displayed high selectivity and potency against tankyrases, correlating with reduced cell viability in cancer models .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications at various positions on the isoquinoline ring significantly influenced biological activity. Substitutions at the 1-position were particularly noted for enhancing enzyme inhibition capabilities .

- Mechanisms of Action : The compound's mechanism of action involves modulation of apoptotic pathways and interference with cellular signaling mechanisms. Research demonstrated that it could activate procaspase-3, promoting apoptosis in cancer cells—an essential feature for anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at 1-position; methoxy at 4-position | Significant enzyme inhibition; anticancer properties |

| Methyl 4-Hydroxyisoquinoline-3-Carboxylate | Hydroxyl at 4-position | Antimicrobial and anticancer activity; inhibits prolyl hydroxylase |

| Methyl 1-Bromo-4-Hydroxyisoquinoline-3-Carboxylate | Bromine at 1-position | Similar enzyme inhibition; potential for therapeutic applications |

Q & A

Q. How is Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate characterized for structural identity and purity?

- Methodological Answer: Structural identity is confirmed via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement, which resolves bond lengths, angles, and torsion angles . Purity is assessed through high-performance liquid chromatography (HPLC) and mass spectrometry (MS) . Nuclear magnetic resonance (¹H/¹³C NMR ) further verifies substituent positions (e.g., methoxy and chloro groups). For crystallographic validation, the CIF file should be checked using tools like PLATON to detect symmetry errors or missed solvent molecules .

Q. What synthetic strategies are commonly employed to prepare isoquinoline derivatives like this compound?

- Methodological Answer: Isoquinoline cores are typically synthesized via Pictet–Spengler cyclization or Bischler–Napieralski reactions . The chloro and methoxy substituents can be introduced via electrophilic aromatic substitution or Ullmann coupling . Esterification of the carboxylate group may involve acid-catalyzed Fischer esterification with methanol. Precursors such as 3-methoxy-substituted intermediates (e.g., methoxyphenylhydrazine or methoxycarbonylphenylboronic acid) are critical, as noted in reagent catalogs .

Q. How are solubility and stability profiles determined for this compound in experimental settings?

- Methodological Answer: Solubility is quantified in solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis . Stability under varying pH, temperature, and light conditions is assessed via accelerated degradation studies monitored by HPLC. For hygroscopicity, dynamic vapor sorption (DVS ) measurements are recommended.

Advanced Research Questions

Q. How can data contradictions during X-ray crystallographic refinement be resolved?

- Methodological Answer: Discrepancies in R-factors or electron density maps may arise from disorder, twinning, or incorrect space group assignment. Use SHELXL’s TWIN/BASF commands to model twinning and SHELXE for phase extension in ambiguous cases . Validate against Hooft y parameters and ADDSYM checks in PLATON to ensure no higher symmetry is missed .

Q. What computational tools enable analysis of intermolecular interactions and crystal packing motifs?

- Methodological Answer: Mercury CSD (Materials Module) identifies π-π stacking , hydrogen bonds, and halogen interactions by querying the Cambridge Structural Database (CSD). Packing similarity calculations compare the target structure with CSD entries to classify packing motifs . For visualization, ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement parameters .

Q. How can researchers validate the accuracy of a refined crystal structure?

- Methodological Answer: Post-refinement, validate using:

Q. What strategies optimize the crystallization of this compound for diffraction studies?

- Methodological Answer: Employ solvent vapor diffusion with mixed solvents (e.g., dichloromethane/hexane) to slow nucleation. For polymorph control, use temperature-gradient crystallization . Monitor crystal growth via polarized light microscopy . If twinning occurs, switch to smaller crystals or apply detwinning algorithms in SHELXL .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting NMR and X-ray data regarding substituent positions?

- Methodological Answer: Cross-validate using NOESY/ROESY NMR to detect spatial proximity between substituents. If X-ray data suggests a different conformation (e.g., methoxy group orientation), re-examine the electron density map in WinGX to confirm occupancy and disorder . For ambiguous cases, DFT calculations (e.g., Gaussian) can predict the most stable conformation.

Q. What experimental controls ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer: Include in-line FTIR to monitor reaction progress (e.g., esterification via carbonyl peaks). Use internal standards (e.g., deuterated analogs) in NMR for quantification. For air/moisture-sensitive steps, employ Schlenk techniques with argon purging. Document all solvent grades and purification methods (e.g., column chromatography vs. recrystallization) as per reagent catalogs .

Software and Workflow Integration

Q. How can SHELX programs be integrated into high-throughput crystallography pipelines?

- Methodological Answer:

Use SHELXC/D/E for automated data processing and experimental phasing. For high-throughput refinement, pair SHELXL with ccp4 scripts to batch-process structures. The WinGX suite provides a GUI for seamless integration of SHELX workflows, including data merging and validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.